molecular formula C12H14O4S B590453 [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate CAS No. 528567-33-1

[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate

Cat. No. B590453
CAS RN: 528567-33-1
M. Wt: 254.3
InChI Key: SMKDHPIQHWRJFP-RRKGBCIJSA-N
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Description

“[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate” is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . The compound has a molecular weight of 224.28 .


Synthesis Analysis

The synthesis of esters like “[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate” can be achieved through the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as concentrated sulfuric acid . This is known as Fischer esterification . The reaction reaches equilibrium after a few hours of refluxing . The position of the equilibrium can be shifted by adding more of the acid or of the alcohol, depending on cost or availability .


Molecular Structure Analysis

The molecular formula of “[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate” is C11H12O3S . The InChI code is 1S/C11H12O3S/c12-11(9-4-2-1-3-5-9)14-8-10-13-6-7-15-10/h1-5,10H,6-8H2/t10-/m1/s1 .


Chemical Reactions Analysis

Esters like “[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate” can undergo a variety of reactions. For example, they can be reduced to alcohols using reducing agents . They can also react with Grignard reagents to produce tertiary alcohols .


Physical And Chemical Properties Analysis

“[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate” is a liquid . It has a molecular weight of 224.28 .

Mechanism of Action

The exact mechanism of action of “[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate” is not known .

Safety and Hazards

“[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate” is considered hazardous. It is harmful if swallowed . It is combustible and containers may explode when heated . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

[(2R)-5-methoxy-1,3-oxathiolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c1-14-10-8-17-11(16-10)7-15-12(13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10?,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKDHPIQHWRJFP-RRKGBCIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CSC(O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CS[C@@H](O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901196467
Record name 1,3-Oxathiolane-2-methanol, 5-methoxy-, 2-benzoate, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

528567-33-1
Record name 1,3-Oxathiolane-2-methanol, 5-methoxy-, 2-benzoate, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528567-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxathiolane-2-methanol, 5-methoxy-, 2-benzoate, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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